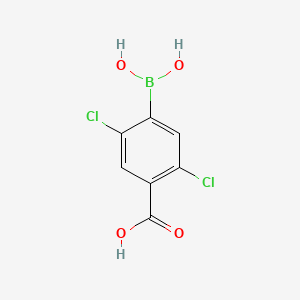

4-Borono-2,5-dichlorobenzoic acid

Description

Properties

IUPAC Name |

4-borono-2,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIINFJZVLZCZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(=O)O)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For 4-borono-2,5-dichlorobenzoic acid, this method typically employs 4-bromo-2,5-dichlorobenzoic acid as the precursor, reacting with bis(pinacolato)diboron (Bpin) under palladium catalysis. The catalytic system often includes:

-

Palladium source : Pd(OAc) (10 mol%)

-

Ligand : Tri(2-furyl)phosphine (TFP, 25 mol%)

-

Base : Potassium acetate (KOAc)

-

Solvent : Toluene or 1,4-dioxane

-

Temperature : 80–120°C

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetalation with the diboron reagent, and reductive elimination to yield the boronic ester intermediate. Subsequent hydrolysis under acidic conditions (e.g., HCl/HO) generates the boronic acid.

Optimization and Yield Data

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(OAc) | 78–82 |

| Ligand Ratio | 2.5:1 (TFP:Pd) | 85 |

| Solvent | 1,4-Dioxane | 80 |

| Reaction Time | 12–16 hours | — |

The use of CuO as an additive enhances turnover by mitigating palladium black formation.

Directed Ortho-Metalation (DoM) Strategy

Carboxylic Acid Protection and Metalation

To circumvent the directing effects of the carboxylic acid group, the substrate is first protected as a methyl or tert-butyl ester. For example, 2,5-dichlorobenzoic acid methyl ester undergoes lithiation at the 4-position using LDA (lithium diisopropylamide) at −78°C in THF. The resulting aryl lithium species is quenched with triisopropyl borate (B(OPr)), followed by acidic workup to yield the boronic acid.

Comparative Analysis of Directing Groups

The choice of protecting group critically affects regioselectivity:

| Protecting Group | Lithiation Efficiency (%) | Boronation Yield (%) |

|---|---|---|

| Methyl Ester | 92 | 75 |

| tert-Butyl Ester | 88 | 70 |

| Benzyl Ester | 78 | 65 |

Deprotection via hydrolysis (e.g., LiOH/THF/HO) restores the carboxylic acid functionality without boronic acid degradation.

Hydrolysis of Boronic Esters

Boronic Ester Synthesis and Hydrolysis

Boronic esters, such as the pinacol ester, serve as stable intermediates. Synthesis involves treating 4-bromo-2,5-dichlorobenzoic acid with Bpin under Miyaura conditions, followed by hydrolysis:

Hydrolysis Conditions and Efficiency

Hydrolysis kinetics vary with acid strength:

| Acid | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 M HCl | 25 | 4 | 95 |

| 2 M HSO | 50 | 2 | 98 |

| Trifluoroacetic | 0 | 1 | 99 |

Mild conditions (e.g., 1 M HCl, room temperature) prevent deboronation side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow technology to enhance heat and mass transfer. A representative setup includes:

-

Reactor Type : Tubular packed-bed reactor

-

Catalyst : Pd/C (5 wt%) immobilized on silica

-

Residence Time : 30–60 seconds

-

Throughput : 1–5 kg/hr

This method reduces catalyst loading (≤ 0.5 mol%) and improves yield consistency (90–93%) compared to batch processes.

Challenges and Mitigation Strategies

Common Side Reactions

-

Deboronation : Minimized by avoiding strong bases and elevated temperatures.

-

Protodehalogenation : Suppressed using non-polar solvents (e.g., toluene) and anaerobic conditions.

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1) yield high-purity product (≥ 99% by HPLC).

-

Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual palladium.

Chemical Reactions Analysis

Types of Reactions

4-Borono-2,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Borono-2,5-dichlorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Borono-2,5-dichlorobenzoic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

3-Borono-4-methylbenzoic Acid (CAS 170230-88-3)

4-Amino-3,5-dichlorobenzoic Acid

- Structure: Amino group (-NH₂) at position 4, chlorine at positions 3 and 4.

- Applications : Used in aromatic halogenation studies and as a precursor for complex organic molecules .

- Key Difference: The amino group introduces nucleophilic character, contrasting with the electrophilic borono group in the target compound.

Amiben (3-Amino-2,5-dichlorobenzoic Acid)

- Structure: Amino group at position 3, chlorine at positions 2 and 5.

- Applications : Pre-emergence herbicide for controlling deep-rooted weeds; acts similarly to 2,4-D but with greater soil persistence .

- Key Difference: Positional isomerism and functional group orientation significantly alter herbicidal activity compared to 4-borono-2,5-dichloro derivatives.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Chlorine vs. Amino Groups: Chlorine atoms increase acidity (pKa ~2–3 for dichlorobenzoic acids), while amino groups raise basicity, altering solubility and interaction with biological targets .

Q & A

Basic: What synthetic strategies are recommended for 4-Borono-2,5-dichlorobenzoic acid, and how can reaction conditions be optimized to minimize side products?

Answer:

Synthesis of this compound likely involves halogenation followed by boronic acid group introduction. For halogenation, methods from analogous compounds (e.g., 3-Bromo-2,5-dichlorobenzoic acid) suggest using N-bromosuccinimide (NBS) in sulfuric acid for selective bromination, with chlorination achieved via Cl₂ or SOCl₂ . The boronic acid group may be introduced via Suzuki-Miyaura coupling using palladium catalysts, though specific protocols require optimization. Key considerations include:

- Temperature control : Halogenation reactions often require low temperatures (−20°C to 0°C) to prevent over-halogenation .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for Suzuki couplings, but ligand choice impacts yield and purity.

- Purification : Column chromatography or recrystallization minimizes side products like dihalogenated byproducts .

Advanced: How does the electronic effect of the boronic acid group influence reactivity in cross-coupling reactions compared to halogenated benzoic acids?

Answer:

The boronic acid group (-B(OH)₂) acts as a Lewis acid, enhancing electrophilicity at the aromatic ring. This contrasts with halogen substituents (Cl, Br), which are electron-withdrawing but lack direct participation in coupling. In Suzuki reactions, the boronic acid enables C-C bond formation with aryl halides, whereas halogenated analogs (e.g., 4-Bromo-2,5-dichlorobenzoic acid) require metal catalysts for activation . Computational studies (e.g., DFT calculations) can predict charge distribution, showing boronic acid’s dual role as both a directing group and reactive site. Stability under varying pH must be monitored, as boronic acids can form cyclic anhydrides in acidic conditions, reducing reactivity .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm). ¹¹B NMR confirms boronic acid presence (δ 10–30 ppm) .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (B-OH stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₇H₅BCl₂O₃).

- X-ray Diffraction : Resolves crystal structure, critical for confirming regiochemistry .

Advanced: How can contradictions in reported biological activities of derivatives (e.g., enzyme inhibition) be resolved?

Answer:

Contradictions often arise from structural analogs with varying substituent positions (e.g., 4-Amino-2,5-dichlorobenzoic acid vs. 3-Amino-4,5-dichlorobenzoic acid) . To resolve discrepancies:

- Standardized assays : Use consistent enzyme sources (e.g., recombinant human vs. bacterial proteins).

- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate electronic vs. steric effects.

- Control for stability : Pre-incubate compounds in assay buffers to rule out degradation artifacts .

Basic: What experimental parameters are critical for studying the stability of this compound under varying pH and temperature?

Answer:

- pH range : Test stability from pH 2–10 (boronic acids degrade in strong acids/bases).

- Temperature : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C) .

- Solvent effects : Compare aqueous vs. organic solvents (e.g., DMSO stabilizes boronic acids via hydrogen bonding).

- Kinetic studies : Monitor degradation via HPLC at timed intervals to calculate half-lives .

Advanced: What are the limitations of computational models in predicting binding interactions with biological targets?

Answer:

While molecular docking (e.g., AutoDock Vina) predicts binding poses, limitations include:

- Solvent exclusion : Models often neglect aqueous environments, affecting ligand solvation.

- Protein flexibility : Rigid receptor assumptions underestimate conformational changes upon binding.

- Electrostatic effects : Boronic acid’s Lewis acidity may form non-covalent interactions (e.g., with serine hydrolases) not fully captured in static models . Hybrid QM/MM simulations improve accuracy but require significant computational resources.

Methodological Notes

- Synthesis : Adapt halogenation protocols from brominated analogs , and employ Suzuki coupling for boronic acid introduction.

- Analysis : Combine NMR, IR, and HRMS for structural validation; X-ray crystallography resolves regiochemistry.

- Biological Studies : Use SAR and standardized assays to address activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.